3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one
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Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of heterocyclic derivatives containing oxadiazole rings are prominent in the literature. For instance, El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives. They reported the formation of complex heterocyclic compounds, indicating the structural diversity and synthetic potential of oxadiazole derivatives El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.
Polymorphism and Crystal Structures
- The study of polymorphism and crystal structures of compounds containing oxadiazole is a key research area. Shishkina et al. (2019) investigated the polymorphic structures of compounds, revealing the importance of weak intermolecular interactions in determining the crystal packing and polymorphic forms Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019.
Potential Biological Activities
- Kumar and Mashelker (2007) synthesized compounds containing the 1,2,4-oxadiazole moiety, expecting to observe better hypertensive activity, showcasing the potential biological applications of such compounds Kumar & Mashelker, 2007.
- Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, highlighting the potential therapeutic applications of oxadiazole derivatives Redda & Gangapuram, 2007.
Coordination Polymers and Luminescence Sensing
- Ding et al. (2017) designed and synthesized coordination polymers using oxadiazol-pyridine ligands, revealing their luminescent properties and sensitivity to anion pollutants, indicating their potential in environmental monitoring Ding, Wu, Wu, Huo, Zhu, Liu, & Shi, 2017.
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenacylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15(22-18-11)13-8-5-9-19(16(13)21)10-14(20)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLQEUIMQGERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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